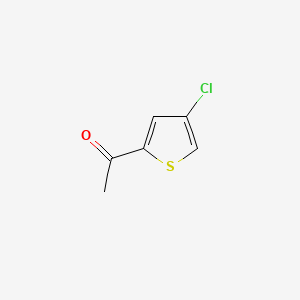

2-Acetyl-4-chlorothiophene

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(4-chlorothiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKESGQASARHBDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455322 | |

| Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34730-20-6 | |

| Record name | 2-ACETYL-4-CHLOROTHIOPHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34730-20-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Profile of 2-Acetyl-4-chlorothiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-4-chlorothiophene, a key intermediate in pharmaceutical synthesis. The document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.9 | Singlet | 1H | Thiophene (B33073) ring proton (H5) |

| ~7.5 - 7.6 | Singlet | 1H | Thiophene ring proton (H3) |

| ~2.5 - 2.6 | Singlet | 3H | Acetyl group protons (-COCH₃) |

Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Estimated ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 | Carbonyl carbon (C=O) |

| ~145 | Thiophene ring carbon (C2) |

| ~135 | Thiophene ring carbon (C4) |

| ~132 | Thiophene ring carbon (C5) |

| ~128 | Thiophene ring carbon (C3) |

| ~26 | Acetyl methyl carbon (-CH₃) |

Note: These are estimated values based on typical chemical shifts for substituted thiophenes and aromatic ketones. Experimental values may vary.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1660 - 1680 | Strong | C=O (carbonyl) stretch of an aromatic ketone |

| ~3100 | Medium | C-H stretch of the thiophene ring |

| ~1500 - 1400 | Medium-Strong | C=C stretching vibrations in the aromatic ring |

| ~1250 | Strong | C-C stretch |

| ~800 - 600 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Assignment |

| 160/162 | ~3:1 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |

| 145/147 | Variable | [M - CH₃]⁺ |

| 117/119 | Variable | [M - COCH₃]⁺ |

| 43 | Often base peak | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

¹H and ¹³C NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve high homogeneity.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the range of 0 to 220 ppm.

-

Use a pulse angle of 45 degrees.

-

Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Apply baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.

-

Integrate the signals in the ¹H spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

-

Place a small drop of neat this compound liquid directly onto the center of the ATR crystal.

-

-

Instrument Setup:

-

Set the spectral range from 4000 to 400 cm⁻¹.

-

Select a resolution of 4 cm⁻¹.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Identify and label the major absorption peaks.

-

Correlate the peak positions (wavenumbers) to specific functional group vibrations.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

-

Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and typically provides the protonated molecular ion.

-

Mass Analysis:

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.

-

-

Detection: The detector records the abundance of each ion.

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of chlorine (a ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).

-

Analyze the major fragment ions and propose fragmentation pathways. Common fragmentations for this molecule include the loss of the acetyl group and cleavage of the thiophene ring.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as this compound.

Caption: Workflow of Spectroscopic Analysis.

An In-depth Technical Guide to the 1H NMR Spectrum of 2-Acetyl-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 2-Acetyl-4-chlorothiophene. The document outlines the expected spectral data, a comprehensive experimental protocol for acquiring the spectrum, and a visual representation of the molecular structure's proton environment and its corresponding spectral features. This guide is intended to assist researchers in identifying and characterizing this compound, which serves as a valuable building block in medicinal chemistry and materials science.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the acetyl group and the thiophene (B33073) ring. The electron-withdrawing nature of the acetyl and chloro substituents significantly influences the chemical shifts of the thiophene protons. The predicted data, based on established substituent effects on thiophene rings and typical values for acetyl groups, is summarized in the table below. The spectrum is typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

| Proton Assignment | Signal | Multiplicity | Predicted Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Integration |

| H-5 | Ha | Doublet (d) | 7.55 - 7.75 | ~1.5 | 1H |

| H-3 | Hb | Doublet (d) | 7.25 - 7.45 | ~1.5 | 1H |

| -COCH₃ | Hc | Singlet (s) | 2.50 - 2.65 | - | 3H |

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard protocol for acquiring a high-resolution ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference for chemical shifts (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Ensure the sample height in the tube is between 4 and 5 cm to allow for proper shimming.

-

Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent magnetic field inhomogeneities.

2.2. NMR Spectrometer Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse sequence (e.g., zg30)

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 16-64 scans (to achieve an adequate signal-to-noise ratio)

2.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.

-

Peak Picking: Identify the chemical shift of each peak and determine the coupling constants for any multiplets.

Visualization of ¹H NMR Spectral Correlations

The following diagram illustrates the logical relationship between the protons in the this compound molecule and their expected signals in the ¹H NMR spectrum.

Caption: Correlation of protons in this compound to their predicted ¹H NMR signals.

An In-depth Technical Guide to the Infrared Spectrum of 2-Acetyl-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Infrared (IR) spectrum of 2-Acetyl-4-chlorothiophene, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, purity assessment, and the monitoring of chemical reactions.

Molecular Structure and Functional Groups

This compound (CAS No: 34730-20-6) is a disubstituted thiophene (B33073) with the molecular formula C₆H₅ClOS. Its structure consists of a central thiophene ring substituted with an acetyl group at the 2-position and a chlorine atom at the 4-position. The key functional groups that give rise to its characteristic infrared absorption bands are:

-

Carbonyl group (C=O) from the acetyl moiety.

-

Thiophene ring , an aromatic heterocyclic system.

-

Carbon-Chlorine bond (C-Cl) .

-

Carbon-Hydrogen bonds (C-H) , both aromatic (on the thiophene ring) and aliphatic (on the methyl group).

-

Carbon-Sulfur bond (C-S) within the thiophene ring.

Infrared Spectral Data

The infrared spectrum of this compound exhibits several distinct absorption bands corresponding to the vibrational modes of its functional groups. The quantitative data for the key absorption peaks are summarized in the table below.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Significance |

| C=O Stretch | ~1715 | Confirms the presence of the acetyl group. |

| Thiophene Ring C=C Stretch | 1514 - 1532, 1430 - 1454 | Characteristic of the aromatic thiophene ring. |

| C-H In-plane Bend (Thiophene) | 1246 - 1190, 1095 - 1056 | Corresponds to 2,4-disubstitution pattern. |

| C-S-C Ring Vibration | ~850 - 900 | Indicates the integrity of the thiophene ring. |

| C-H Out-of-plane Bend (Thiophene) | 900 - 650 | Further confirms the substitution pattern. |

| C-Cl Stretch | ~600 - 650 | Confirms the presence of the chloro substituent. |

Interpretation of the Infrared Spectrum

The IR spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.

-

Carbonyl Stretching (C=O): A strong absorption band is observed around 1715 cm⁻¹. This is a characteristic peak for the C=O stretching vibration of an aryl ketone. The conjugation of the carbonyl group with the thiophene ring slightly lowers the frequency compared to a simple aliphatic ketone.

-

Thiophene Ring Vibrations: The aromatic thiophene ring gives rise to several absorption bands. The C=C stretching vibrations within the ring typically appear in the 1600-1400 cm⁻¹ region. For 2-substituted thiophenes, bands are expected in the ranges of 1514-1532 cm⁻¹ and 1430-1454 cm⁻¹. The C-H in-plane bending vibrations for 2,4-disubstituted thiophenes are found between 1246-1190 cm⁻¹ and 1095-1056 cm⁻¹. The C-S-C stretching vibrations within the ring are typically observed in the 850-900 cm⁻¹ range.

-

Carbon-Chlorine Stretching (C-Cl): The C-Cl stretching vibration is expected to appear in the fingerprint region, generally between 800 and 600 cm⁻¹. For this compound, a band in the range of 600-650 cm⁻¹ is indicative of the C-Cl bond.

-

C-H Bending Vibrations: The out-of-plane C-H bending vibrations of the substituted thiophene ring are found in the 900-650 cm⁻¹ region and are diagnostic of the substitution pattern.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

The infrared spectrum of this compound is typically acquired using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectrometer.[1][2] This technique is advantageous as it requires minimal sample preparation.[1][3]

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR).

-

ATR accessory with a suitable crystal (e.g., diamond or ZnSe).

Procedure:

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract any atmospheric or instrumental interferences.[4]

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.[3][4] For a solid sample, ensure good contact between the sample and the crystal by applying gentle pressure with a built-in press.[3]

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. The IR beam passes through the ATR crystal and is internally reflected.[1] An evanescent wave penetrates a short distance into the sample, where absorption occurs at specific wavelengths corresponding to the vibrational modes of the molecule.[1]

-

Data Processing: The resulting interferogram is mathematically converted into an absorption or transmission spectrum using a Fourier transform. The background spectrum is then automatically subtracted from the sample spectrum.

-

Cleaning: After the measurement, the ATR crystal should be thoroughly cleaned with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue to remove all traces of the sample.

Visualization of Functional Groups and IR Absorptions

The following diagram illustrates the logical relationship between the key functional groups of this compound and their characteristic regions of absorption in the infrared spectrum.

Caption: Functional groups of this compound and their IR absorptions.

References

An In-depth Technical Guide to the Mass Spectrometry of 2-Acetyl-4-chlorothiophene

This guide provides a detailed overview of the mass spectrometric analysis of 2-Acetyl-4-chlorothiophene, a key intermediate in pharmaceutical and materials science research. The document is intended for researchers, scientists, and drug development professionals, offering insights into its fragmentation patterns, experimental protocols, and data interpretation.

Molecular and Spectrometric Data

This compound (C₆H₅ClOS) has a molecular weight of approximately 160.62 g/mol and an exact mass of 159.9749636 Da.[1][2] In Liquid Chromatography-Mass Spectrometry with Electrospray ionization (LC-MS-ES), it is observed as the protonated molecule [M+H]⁺ at an m/z of 161.[3][4]

The following table summarizes the expected key ions in the electron ionization (EI) mass spectrum of this compound. The fragmentation pattern is predicted based on established principles of mass spectrometry and comparison with structurally similar molecules, such as 2-acetyl-5-chlorothiophene.[5][6] The presence of chlorine is indicated by the characteristic M+2 isotopic peak, approximately one-third the intensity of the M peak.

| m/z | Ion Formula | Fragment Lost | Proposed Fragment Structure | Notes |

| 160/162 | [C₆H₅ClOS]⁺ | - | Molecular Ion | Isotopic peak at m/z 162 due to ³⁷Cl |

| 145/147 | [C₅H₂ClOS]⁺ | •CH₃ | Loss of a methyl radical | α-cleavage of the acetyl group |

| 117/119 | [C₄H₂ClS]⁺ | •COCH₃ | Loss of the acetyl radical | |

| 111 | [C₅H₄O]⁺ | •ClS | Loss of a chlorothienyl radical | |

| 83 | [C₄H₃S]⁺ | •Cl, •COCH₃ | Loss of chlorine and acetyl group | Thienyl cation |

| 43 | [C₂H₃O]⁺ | C₄H₂ClS• | Acetyl cation | Often a prominent peak for acetyl-containing compounds |

Proposed Fragmentation Pathway

The fragmentation of this compound in an electron ionization source is anticipated to proceed through several key pathways. The initial event is the formation of the molecular ion. The most common fragmentation is the alpha-cleavage, leading to the loss of a methyl radical to form a stable acylium ion. Subsequent fragmentations can involve the loss of carbon monoxide or the entire acetyl group.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines a typical protocol for the analysis of this compound using GC-MS with electron ionization.

3.1. Sample Preparation

-

Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

3.2. Gas Chromatography Conditions

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

3.3. Mass Spectrometry Conditions

-

MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2 scans/second.

-

Solvent Delay: 3 minutes.

The workflow for this experimental protocol is illustrated in the following diagram.

Data Interpretation and Logical Relationships

The identification of this compound relies on a combination of its retention time from the gas chromatogram and the unique pattern of its mass spectrum. The logical process for compound confirmation is outlined below.

References

- 1. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 34730-20-6 | this compound - Synblock [synblock.com]

- 3. This compound | 34730-20-6 [chemicalbook.com]

- 4. This compound CAS#: 34730-20-6 [m.chemicalbook.com]

- 5. 2-Acetyl-5-chlorothiophene [webbook.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

"2-Acetyl-4-chlorothiophene" molecular weight

An In-depth Technical Guide to 2-Acetyl-4-chlorothiophene for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the pharmaceutical industry. The document details its physicochemical properties, with a primary focus on its molecular weight and spectroscopic data. Furthermore, it outlines established synthesis protocols, its significant role in the synthesis of the thrombopoietin receptor agonist Avatrombopag (B1665838), and explores the mechanism of action of this therapeutic agent. This guide is intended for researchers, scientists, and professionals involved in drug discovery and development, offering critical data and methodologies to support further research and application.

Physicochemical Properties of this compound

This compound, also known by its IUPAC name 1-(4-chlorothiophen-2-yl)ethanone, is a halogenated thiophene (B33073) derivative. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use. The molecular weight is consistently reported as 160.62 g/mol .[1][2][3][4][5]

| Property | Value | References |

| Molecular Formula | C₆H₅ClOS | [1][2] |

| Molecular Weight | 160.62 g/mol | [1][2][3][4][5] |

| CAS Number | 34730-20-6 | [1][2] |

| Appearance | Clear colorless to yellow to orange to brown liquid | [6] |

| Purity | ≥97% | [1][7] |

| IUPAC Name | 1-(4-chlorothiophen-2-yl)ethanone | [8] |

| Synonyms | 1-(4-Chloro-2-thienyl)ethanone, 4-Chloro-2-acetothiophene | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the chemical structure and purity of this compound. The key spectroscopic data are summarized below.

| Technique | Key Observations | Relevance |

| ¹H NMR | - Acetyl methyl protons (s, 3H): ~δ 2.6–2.8 ppm- Thiophene ring protons (m, 2H): ~δ 6.8–7.4 ppm | Confirms the presence and chemical environment of the acetyl group and the protons on the thiophene ring. |

| IR Spectroscopy | - C=O stretch: ~1715 cm⁻¹- C–Cl stretch: ~600–650 cm⁻¹ | Identifies the key functional groups (carbonyl and chloro) attached to the molecule. |

| Mass Spectrometry | - Molecular ion [M]⁺: m/z ~160.6 | Confirms the molecular weight of the compound. |

Data inferred from analogous compounds and general chemical principles.[5][9]

Synthesis of this compound

The synthesis of this compound is a critical process, given its importance as a pharmaceutical intermediate. Several methods have been developed, with a common strategy being the chlorination of 2-acetylthiophene (B1664040).

Experimental Protocol: Chlorination of 2-Acetylthiophene using N-chlorosuccinimide (NCS)

This method is noted for its high yield and purity, making it suitable for industrial-scale production.[1][5]

Materials:

-

2-acetylthiophene

-

N-chlorosuccinimide (NCS)

-

Lewis Acid (e.g., Aluminum trichloride (B1173362) (AlCl₃) or Zinc chloride (ZnCl₂))[1]

-

Cold water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-acetylthiophene (1 equivalent) in dichloromethane in a reaction flask.

-

Add the Lewis acid (e.g., AlCl₃, 3 equivalents) in batches while stirring.[1]

-

After stirring for 30 minutes, add N-chlorosuccinimide (2 equivalents).[1]

-

Allow the reaction to proceed at room temperature for 6 hours, monitoring completion by Thin Layer Chromatography (TLC).[1]

-

Pour the reaction mixture into cold water and separate the organic layer.

-

Wash the organic phase with water twice.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield this compound.[1]

A yield of up to 71.8% and purity of 99.66% has been reported for this method.[1]

Synthesis Workflow Diagram

Application in Drug Development: Synthesis of Avatrombopag

The primary application of this compound in the pharmaceutical sector is as a crucial intermediate in the synthesis of Avatrombopag.[1][5] Avatrombopag is an orally administered second-generation thrombopoietin receptor agonist (TPO-RA) used to treat thrombocytopenia (low platelet count).[10]

The synthesis of Avatrombopag is a multi-step process where the thiophene core of this compound is further functionalized to build the final complex structure of the drug.[5]

Biological Context: Signaling Pathway of Avatrombopag

While this compound itself is not biologically active in this context, the drug derived from it, Avatrombopag, has a well-defined mechanism of action. Avatrombopag mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl).[2][3] This activation stimulates the proliferation and differentiation of megakaryocytes from bone marrow progenitor cells, leading to an increase in platelet production.[2][9]

The binding of Avatrombopag to the TPO receptor initiates several downstream signaling cascades, primarily the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. It also activates the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K-Akt) pathways.[2][3]

Avatrombopag Signaling Pathway Diagram

Other Applications

Beyond its role in Avatrombopag synthesis, this compound and its derivatives are explored in other areas of chemical and pharmaceutical research:

-

Agrochemicals: Halogenated thiophenes are valuable intermediates for insecticides.[5]

-

Medicinal Chemistry: It serves as a precursor for other potentially bioactive molecules, such as chlorothiophene-based chalcones, which have been investigated for their anticancer properties.[5]

-

Materials Science: The thiophene ring is a component of organic electronic materials, and derivatives like this compound can be used as building blocks for novel conjugated materials.[5]

Conclusion

This compound is a chemical compound of significant interest, primarily due to its role as a key intermediate in the synthesis of the drug Avatrombopag. Its well-defined physicochemical properties and established synthesis routes make it a valuable building block for drug development professionals. Understanding its synthesis and the biological mechanism of the final drug product is essential for the ongoing development of therapies for thrombocytopenia and potentially other conditions. This guide provides a foundational resource for researchers and scientists working with this important molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Avatrombopag Maleate? [synapse.patsnap.com]

- 3. Avatrombopag for the Treatment of Immune Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. The thrombopoietin receptor: revisiting the master regulator of platelet production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Avatrombopag: A Review in Thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. What is Avatrombopag Maleate used for? [synapse.patsnap.com]

- 9. Adults with immune thrombocytopenia who switched to avatrombopag following prior treatment with eltrombopag or romiplostim: A multicentre US study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The Thrombopoietin Receptor: Structural Basis of Traffic and Activation by Ligand, Mutations, Agonists, and Mutated Calreticulin [frontiersin.org]

2-Acetyl-4-chlorothiophene: A Comprehensive Technical Guide to its Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Acetyl-4-chlorothiophene, a key heterocyclic intermediate in the pharmaceutical and agrochemical industries. The document details its chemical structure, physicochemical properties, and critically, outlines various synthetic methodologies. Detailed experimental protocols for prominent synthesis routes are provided, accompanied by quantitative data summaries for comparative analysis. Furthermore, this guide utilizes graphical representations to illustrate the compound's structure and synthetic pathways, offering a valuable resource for researchers and professionals engaged in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₆H₅ClOS, is a substituted thiophene (B33073) derivative of significant interest in medicinal and materials chemistry.[1] Its structural features, namely the reactive acetyl group and the chlorinated thiophene ring, make it a versatile building block for the synthesis of more complex molecules.[2] Notably, it is a crucial starting material for the production of Avatrombopag, an oral thrombopoietin (TPO) receptor agonist used to treat thrombocytopenia.[1][3] The compound also finds applications in the development of agrochemicals, such as insecticides.[4] This guide will explore the essential aspects of its structure and the primary routes for its synthesis.

Chemical Structure and Properties

This compound is systematically named 1-(4-chlorothiophen-2-yl)ethanone.[5] Its structure consists of a thiophene ring chlorinated at the 4-position and acetylated at the 2-position.

Below is a summary of its key physicochemical properties:

| Property | Value |

| CAS Number | 34730-20-6 |

| Molecular Formula | C₆H₅ClOS |

| Molecular Weight | 160.62 g/mol [5][6] |

| Appearance | Light yellow liquid[2] |

| Boiling Point | 263.0 ± 25.0 °C (Predicted)[7][8] |

| Density | ~1.334 g/mL[2][7] |

| Solubility | Insoluble in water, soluble in organic solvents.[2] |

| InChI Key | FKESGQASARHBDC-UHFFFAOYSA-N[1] |

Structural Diagram

Caption: Chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound is primarily achieved through two main strategies: the direct chlorination of 2-acetylthiophene (B1664040) or a one-pot acylation and chlorination of thiophene. The choice of reagents and reaction conditions can significantly impact the yield and purity of the final product.

Comparative Summary of Synthesis Methods

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| Method 1: Chlorination with TCCA | 2-Acetylthiophene | Trichloroisocyanuric acid (TCCA), AlCl₃ | Dichloromethane (B109758) | 10-15 | 4 | 82.48 | Not Specified |

| Method 2: Chlorination with NCS (AlCl₃) | 2-Acetylthiophene | N-chlorosuccinimide (NCS), AlCl₃ | Dichloromethane | Room Temp. | 6 | 71.8 | Not Specified |

| Method 3: Chlorination with NCS (ZnCl₂) | 2-Acetylthiophene | N-chlorosuccinimide (NCS), ZnCl₂ | Dichloromethane | Room Temp. | 7 | 68.3 | 99.58 |

| Method 4: One-Pot Acylation & Chlorination | Thiophene | Acetyl chloride, AlCl₃, Chlorine gas | Ethylene (B1197577) dichloride | 0-15 | ~9 | 43 | >99 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthesis routes.

This method utilizes TCCA as the chlorinating agent in the presence of a Lewis acid catalyst.[9][10]

Experimental Protocol:

-

Dissolve 200 g (1.585 mol, 1 eq) of 2-acetylthiophene in 2 L of dichloromethane in a suitable reaction vessel.

-

Add 147.3 g (0.634 mol, 0.4 eq) of trichloroisocyanuric acid to the solution.

-

Cool the mixture to 10-15 °C.

-

Slowly add 1060 g (7.925 mol, 5 eq) of aluminum trichloride (B1173362) in portions over 2 hours, maintaining the temperature at 10-15 °C.

-

Stir the reaction mixture at 10-15 °C for an additional 2 hours.

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into 2 L of an ice-cold 1 M hydrochloric acid solution.

-

Extract the product with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and distill to obtain this compound.

Yield: 210 g (82.48%)[9]

This protocol employs N-chlorosuccinimide as a cost-effective and environmentally friendlier chlorinating agent.[3]

Experimental Protocol:

-

Add 1 kg (7.925 mol) of 2-acetylthiophene and 10 L of dichloromethane to a reaction flask.

-

Add 3.17 kg (23.775 mol) of aluminum trichloride in batches.

-

Stir the mixture for 30 minutes after the addition of AlCl₃.

-

Add 2.12 kg (15.85 mol) of N-chlorosuccinimide.

-

Allow the reaction to proceed at room temperature for 6 hours, monitoring completion by TLC.

-

Pour the reaction solution into 2 L of cold water and separate the layers.

-

Wash the organic phase twice with 500 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate to obtain the crude product.

-

Purify by distillation under reduced pressure.

Yield: 914.0 g (71.8%)[3]

This variation uses zinc chloride as the Lewis acid catalyst.[3]

Experimental Protocol:

-

Add 1 kg (7.925 mol) of 2-acetylthiophene and 10 L of dichloromethane to a reaction flask.

-

Add 3.24 kg (23.775 mol) of zinc chloride in batches and stir for 30 minutes.

-

Add 2.12 kg (15.85 mol) of N-chlorosuccinimide in batches.

-

React at room temperature for 7 hours, monitoring completion by TLC.

-

Pour the reaction mixture into 2 L of cold water and separate the layers.

-

Wash the organic phase twice with 500 mL of water.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate to obtain the crude product.

-

Purify by distillation under reduced pressure.

Yield: 869.4 g (68.3%) with a purity of 99.58%.[3]

This efficient process involves the acylation of thiophene followed by chlorination in the same reaction vessel without isolation of the intermediate.[11]

Experimental Protocol:

-

Charge a 1 L round bottom flask with 500 mL of ethylene dichloride and 66.75 g (0.5 eq) of aluminum chloride.

-

Add 34.54 g (0.44 eq) of acetyl chloride to the mixture over 3 hours at 5 °C to form the acylating composition.

-

Add 33.6 g (0.4 eq) of thiophene to the acylating composition over 5 hours, maintaining the reaction temperature at 15 °C.

-

Stir the reaction mixture for 1 hour.

-

Cool the mixture to 0 °C.

-

Pass 14.2 g (0.2 eq) of chlorine gas through the reaction mixture at 0 °C.

-

Quench the reaction by pouring the mixture into a mixture of 250 g of ice and 50 mL of concentrated hydrochloric acid.

-

Separate the organic layer and wash with 50 mL of water.

-

Evaporate the solvent to obtain the crude product.

-

Purify by fractional distillation.

Yield: 43% with a purity of >99%.[11]

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the described synthesis methods.

Caption: Workflow for the chlorination of 2-acetylthiophene.

Caption: One-pot synthesis workflow from thiophene.

Conclusion

This compound is a valuable intermediate with significant applications in the pharmaceutical and agrochemical sectors. The synthesis of this compound can be achieved through various methods, with the chlorination of 2-acetylthiophene being a prominent and high-yielding approach. The choice of chlorinating agent and Lewis acid allows for the optimization of yield and purity, catering to the stringent requirements of the pharmaceutical industry. The one-pot synthesis from thiophene offers an efficient alternative, reducing the number of operational steps. This guide provides a comprehensive overview of the structure and synthesis of this compound, serving as a practical resource for chemists and researchers in the field.

References

- 1. This compound | 34730-20-6 | Benchchem [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. niir.org [niir.org]

- 5. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 34730-20-6 | this compound - Synblock [synblock.com]

- 7. This compound CAS#: 34730-20-6 [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. CN109369611B - Synthetic method of 4-chlorothiophene-2-carbonyl derivative - Google Patents [patents.google.com]

- 11. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]

Reactivity of the thiophene ring in "2-Acetyl-4-chlorothiophene"

An In-depth Technical Guide to the Reactivity of the Thiophene (B33073) Ring in 2-Acetyl-4-chlorothiophene

Introduction

This compound is a versatile heterocyclic compound of significant interest in medicinal chemistry, agrochemicals, and materials science.[1][2] Its chemical behavior is dictated by the nuanced interplay of the electron-rich thiophene ring and the electronic effects of its substituents: a deactivating, electron-withdrawing acetyl group at the 2-position and a deactivating, weakly electron-withdrawing chloro group at the 4-position. This guide provides a comprehensive analysis of the reactivity of the thiophene ring in this molecule, focusing on electrophilic and nucleophilic substitution, and metal-catalyzed cross-coupling reactions.

The inherent electron-rich nature of the thiophene ring predisposes it to electrophilic aromatic substitution. However, the presence of the acetyl and chloro substituents deactivates the ring towards electrophilic attack compared to unsubstituted thiophene.[3] The acetyl group, being a meta-director in benzene (B151609) chemistry, and the chloro group, an ortho-para director, collectively influence the regioselectivity of substitution reactions on the thiophene ring.

Reactivity and Reaction Pathways

The reactivity of this compound is multifaceted, offering several avenues for functionalization. The primary modes of reaction include electrophilic substitution at the C5 position, and metal-catalyzed cross-coupling reactions involving both the C-H bond at the C5 position and the C-Cl bond at the C4 position.

Caption: Overview of the primary reaction pathways for this compound.

Electrophilic Aromatic Substitution (EAS)

The thiophene ring in this compound is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the acetyl and chloro substituents.[1] However, reactions can proceed, with the regioselectivity being a critical aspect. The directing effects of the substituents and the inherent reactivity of the thiophene ring positions guide the incoming electrophile.

The C5 position is the most electron-rich and sterically accessible site, making it the preferred position for electrophilic attack.[1] The activating effect of the sulfur atom in the thiophene ring preferentially directs substitution to the adjacent C5 position.

A typical EAS reaction for this compound is halogenation. For instance, bromination of this compound can be achieved to introduce a bromine atom at the C5 position.

| Reaction Type | Reagents | Position of Substitution | Reference |

| Bromination | Bromine, Diethyl ether | C5 | [4] |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires activation by strong electron-withdrawing groups. While the acetyl group at the 2-position does withdraw electron density from the ring, SNAr at the C4-chloro position of this compound is not a commonly reported reaction pathway. The activation is likely insufficient for facile substitution under typical SNAr conditions. Studies on related chlorothienopyrimidines have shown that nucleophilic substitution of the chloro group is possible, suggesting that with appropriate substrates and conditions, this type of reaction could be explored.[5]

Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various metal-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds.[1] These reactions provide powerful methods for elaborating the thiophene core into more complex molecular architectures.

Direct Arylation

Palladium-catalyzed direct arylation is a prominent reaction for this compound. Research has demonstrated that this compound can be selectively arylated at the C5 position with various aryl bromides.[1][6] This high regioselectivity is attributed to the electronic and steric environment of the thiophene ring, which favors the activation of the C-H bond at the 5-position.[1] These reactions can be performed with low catalyst loadings and in the absence of phosphine (B1218219) ligands.[6]

| Reaction Type | Catalyst | Base | Reactant | Product | Yield | Reference |

| Direct Arylation | 0.5 mol% Pd(OAc)₂ | KOAc | Aryl bromides | 5-aryl-2-acetyl-4-chlorothiophene | Moderate to High | [6] |

Suzuki and Heck Couplings

Beyond direct arylation, the chloro substituent at the C4 position serves as a handle for other cross-coupling reactions. Palladium-catalyzed Suzuki and Heck couplings are commonly employed to form new carbon-carbon bonds at this position.[1] In a Suzuki coupling, the chlorine atom can be replaced by an aryl or vinyl group from a corresponding boronic acid or ester. The Heck reaction allows for the introduction of an alkene moiety.[1]

Caption: Logical workflow for the direct arylation of this compound.

Experimental Protocols

Synthesis of this compound from 2-Acetylthiophene (B1664040)

One common method for synthesizing this compound involves the chlorination of 2-acetylthiophene using a chlorinating agent and a Lewis acid catalyst.[1]

-

Method 1: Using N-Chlorosuccinimide (NCS)

-

Dissolve 2-acetylthiophene (1 kg, 7.925 mol) in dichloromethane (B109758) (10 L) in a reaction flask.[7]

-

Add aluminum trichloride (B1173362) (3.17 kg, 23.775 mol) in batches.[7]

-

Stir the mixture for 30 minutes after the addition of the Lewis acid.[7]

-

Add N-chlorosuccinimide (NCS) (2.12 kg, 15.85 mol) and allow the reaction to proceed at room temperature for 6 hours.[7]

-

Monitor the reaction completion using TLC.[7]

-

Pour the reaction solution into 2 L of cold water and separate the layers.[7]

-

Extract the organic phase with water twice (500 ml each time) and dry over anhydrous sodium sulfate.[7]

-

Filter and concentrate the filtrate to obtain the crude product.[7]

-

Purify by distillation under reduced pressure to yield this compound (914.0 g, 71.8% yield).[7]

-

-

Method 2: Using Trichloroisocyanuric Acid (TCCA)

-

Dissolve 200 g of 2-acetylthiophene in 2 L of dichloromethane.[8]

-

Add 147.3 g of trichloroisocyanuric acid (TCCA).[8]

-

Slowly add 1060 g of aluminum trichloride in portions at 10-15 °C over 2 hours.[8]

-

Allow the reaction to proceed at 10-15 °C for 2 hours.[8]

-

Monitor the reaction completion by TLC.[8]

-

Quench the reaction by pouring the solution into 2 L of iced 1 M hydrochloric acid solution.[8]

-

Extract with dichloromethane, dry the organic phase with sodium sulfate, concentrate, and distill to obtain 210 g of this compound (82.48% yield).[8]

-

Caption: Experimental workflow for the synthesis of this compound.

Bromination of this compound

-

Dissolve 4.18 g of this compound in 30 ml of diethyl ether.[4]

-

Add 1.5 ml of bromine under ice cooling.[4]

-

Stir the mixture at room temperature for 2 hours.[4]

-

Add water to the reaction solution and extract the organic phase.[4]

-

Wash the obtained organic layer with brine and dry over anhydrous sodium sulfate.[4]

-

Evaporate the solvent under reduced pressure to obtain the brominated product.[4]

Palladium-Catalyzed 5-Arylation

-

Combine this compound, the desired aryl bromide, 0.5 mol% of palladium(II) acetate (B1210297) (Pd(OAc)₂), and potassium acetate (KOAc) as the base.[6]

-

The reaction is carried out under phosphine-free conditions.[6]

-

The specific solvent and temperature conditions would be optimized for the specific aryl bromide used.

-

Upon completion, the reaction mixture is worked up and the product is purified, typically by column chromatography, to yield the 5-arylated thiophene.[6]

Conclusion

The reactivity of the thiophene ring in this compound is a well-defined yet versatile area of organic chemistry. The presence of the acetyl and chloro groups deactivates the ring but also provides regiochemical control over subsequent transformations. Electrophilic substitution preferentially occurs at the C5 position. More significantly, the molecule serves as a valuable building block in metal-catalyzed cross-coupling reactions, with direct arylation occurring at the C5 position and other coupling reactions, such as Suzuki and Heck, taking place at the C4 position via the chloro substituent. This diverse reactivity makes this compound a key intermediate in the synthesis of a wide range of functionalized heterocyclic compounds for various applications.

References

- 1. This compound | 34730-20-6 | Benchchem [benchchem.com]

- 2. niir.org [niir.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | 34730-20-6 [chemicalbook.com]

- 7. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of 2-Acetyl-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Acetyl-4-chlorothiophene (CAS No. 34730-20-6), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

| Property | Value | Source |

| Molecular Formula | C6H5ClOS | [1][2] |

| Molecular Weight | 160.62 g/mol | [1][3] |

| Appearance | Light yellow to brown liquid | [3][4] |

| Boiling Point | 263°C at 760 mmHg | [3][5] |

| Density | 1.334 g/mL | [3][5] |

| Flash Point | 112.9 ± 23.2 °C | [5] |

| Solubility | Insoluble in water, soluble in organic solvents like ethanol (B145695) and ether. | [3][4] |

| Refractive Index | 1.560 | [5] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | GHS07 |

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning | GHS07 |

| Acute Toxicity, Inhalation | H331/H332: Toxic or Harmful if inhaled | Danger/Warning | GHS06/GHS07 |

| Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 |

Note: The classification for inhalation toxicity varies slightly between sources, with some indicating "Toxic" (H331) and others "Harmful" (H332).[1][3][6] It is prudent to handle this chemical with precautions for a substance of higher toxicity.

Primary Hazards:

-

Acute Toxicity: The primary danger of this compound lies in its acute toxicity upon ingestion, skin contact, or inhalation.[1][3][7]

-

Irritation: It is also recognized as an irritant, particularly to the eyes.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are paramount to preventing exposure and ensuring a safe laboratory environment.

3.1 Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical to determine the appropriate level of PPE.

| Protection Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact and serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing. | To prevent skin absorption, which can be harmful. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator is necessary. | To prevent inhalation of harmful vapors. |

3.2 Handling Procedures

-

Work in a well-ventilated area, preferably a chemical fume hood.[5][8]

-

Use non-sparking tools and take measures to prevent electrostatic discharge.[5][10]

-

Do not eat, drink, or smoke in areas where this chemical is handled.[8][10]

3.3 Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][8]

-

Keep away from heat, sparks, and open flames.[10]

-

Store apart from incompatible materials such as strong oxidizing agents and strong bases.[5][10]

Section 4: Emergency Procedures and First Aid

Immediate and appropriate action is crucial in the event of an exposure or spill.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6][8] |

4.2 Spill and Leak Procedures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment (see Section 3.1). Ensure adequate ventilation. Remove all sources of ignition.[8][10]

-

Containment and Cleanup: Absorb the spill with an inert absorbent material (e.g., sand, silica (B1680970) gel, or universal binder).[8][10] Collect the absorbed material into a suitable, closed container for disposal.[8][10]

-

Environmental Precautions: Prevent the material from entering drains or waterways.[11]

Section 5: Experimental Protocols

While specific research protocols will vary, the following general experimental methodologies for safe use are recommended.

5.1 General Laboratory Use

-

Preparation: Before starting any experiment, ensure that all necessary PPE is available and in good condition. Verify that the chemical fume hood is functioning correctly. Have spill containment materials readily accessible.

-

Aliquotting and Transfer: When transferring the liquid, use a pipette or other suitable dispensing device. Avoid pouring directly from large containers to minimize the risk of splashing. Perform all transfers within a chemical fume hood.

-

Reaction Setup: Set up reactions in a chemical fume hood. If heating is required, use a controlled heating source such as a heating mantle or oil bath. Avoid open flames.

-

Work-up and Purification: During aqueous work-ups, be aware that the compound is insoluble in water.[3] Extractions should be performed in a fume hood. For purification by chromatography, ensure the system is properly ventilated.

-

Waste Disposal: Dispose of all waste containing this compound in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.[8]

5.2 Synthesis Example: Bromination of 4-chloro-2-acetylthiophene

The following is an example of a reaction involving a similar compound, illustrating the types of precautions necessary.

-

A solution of 4.18 g of 4-chloro-2-acetylthiophene in 30 ml of diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath.

-

Under these cooled conditions, 1.5 ml of bromine is added dropwise to the solution.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

-

After the reaction is complete, water is added to quench the reaction.

-

The organic phase is extracted, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the brominated product.

This protocol is provided for illustrative purposes only to highlight handling procedures and should be adapted based on a specific risk assessment for any new experiment.

Section 6: Visual Safety Guides

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Risk assessment and management workflow for this compound.

Caption: Emergency response workflow for a spill of this compound.

References

- 1. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 6310-09-4: 2-Acetyl-5-chlorothiophene | CymitQuimica [cymitquimica.com]

- 5. echemi.com [echemi.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 8. fishersci.com [fishersci.com]

- 9. lobachemie.com [lobachemie.com]

- 10. fishersci.com [fishersci.com]

- 11. chemdmart.com [chemdmart.com]

A Technical Guide to 2-Acetyl-4-chlorothiophene for Research and Development

Introduction: 2-Acetyl-4-chlorothiophene is a substituted thiophene (B33073) derivative that has garnered significant attention in the pharmaceutical and chemical industries. Its structural features make it a versatile chemical building block, particularly as a key intermediate in the synthesis of complex molecules.[1] This compound is of particular importance as a crucial precursor in the manufacture of Avatrombopag, an oral thrombopoietin (TPO) receptor agonist approved by the U.S. FDA.[2][3] Avatrombopag stimulates the proliferation and differentiation of megakaryocytes, thereby increasing platelet production.[3] Beyond this primary application, this compound is also utilized in the synthesis of agrochemicals and other novel heterocyclic compounds with potential therapeutic value, such as anticancer agents.[2][4]

This guide provides researchers, scientists, and drug development professionals with comprehensive information on the procurement, quality control, and key applications of this compound.

Chemical and Physical Properties

This compound, with the IUPAC name 1-(4-chlorothiophen-2-yl)ethanone, is typically a clear colorless to yellow or brown liquid.[5][6][7] Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 34730-20-6 | [5][6][8] |

| Molecular Formula | C₆H₅ClOS | [6][7][8] |

| Molecular Weight | 160.62 g/mol | [6][7] |

| Purity (Typical) | ≥97% to ≥98% | [5][6][8] |

| Form | Liquid | [5] |

| Appearance | Clear colorless to yellow/orange/brown | [5][9] |

| Refractive Index | 1.5775-1.5825 @ 20°C | [5][9] |

| Storage | Keep in a dark, dry place at room temperature. |

Commercial Procurement

A variety of chemical suppliers offer this compound in research and bulk quantities. Purity levels are typically high, often exceeding 98%, as confirmed by Gas Chromatography (GC).[5] When purchasing, it is crucial to verify the product's specifications and request a Certificate of Analysis (CoA).

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| Thermo Scientific Chemicals (Alfa Aesar) | H30384.14 | ≥98.0% (GC) | 5 g, 25 g[5][9] |

| Sigma-Aldrich (Ambeed, Inc.) | AMBH2D7006E9 | 97% | 250 mg, 1 g, 5 g, 10 g, 25 g, 100 g |

| Santa Cruz Biotechnology | sc-261541 | ≥98% | Contact Supplier |

| AChemBlock | V146330 | 97% | Contact Supplier[8] |

| Parchem | N/A | N/A | Bulk quantities available[10] |

| BenchChem | B1588866 | Research Grade | Contact Supplier[11] |

Note: Pricing and availability are subject to change. This table is for informational purposes and not an exhaustive list.

Experimental Protocols: In-House Quality Control

Upon receiving a shipment of this compound, it is best practice to perform in-house quality control (QC) to verify the identity and purity of the material before its use in sensitive experiments.

3.1. Material Handling and Storage:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Store the compound in a tightly sealed container in a dark, dry place at room temperature as recommended.

3.2. Identity and Purity Verification Protocol:

-

Visual Inspection: Confirm the material is a liquid and its color matches the supplier's description (e.g., colorless to yellow/brown).[5]

-

Purity Assessment by Gas Chromatography (GC):

-

Objective: To confirm the purity stated on the Certificate of Analysis (typically ≥98%).

-

Methodology: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane). Inject a small volume into a GC system equipped with a Flame Ionization Detector (FID). The resulting chromatogram should show a major peak corresponding to this compound, and the area percentage of this peak should align with the specified purity.

-

-

Identity Confirmation by Spectroscopy:

-

Fourier-Transform Infrared Spectroscopy (FTIR): Acquire an IR spectrum (Neat or ATR).[7] The spectrum should exhibit characteristic peaks for a carbonyl (C=O) group and aromatic C-H/C=C bonds consistent with its structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a sample in an appropriate deuterated solvent (e.g., CDCl₃). The ¹H NMR spectrum should confirm the presence of protons corresponding to the acetyl group and the thiophene ring, with chemical shifts and coupling patterns consistent with the 2-acetyl-4-chloro substitution pattern.

-

-

Structural Confirmation by Mass Spectrometry (MS):

-

Methodology: Analyze a sample using a mass spectrometer, often coupled with a GC (GC-MS).

-

Expected Result: The mass spectrum should show a molecular ion peak (M+) or protonated molecular ion ([M+H]+) corresponding to the compound's molecular weight (approx. 160.62 g/mol ), confirming its identity.[12]

-

Visualized Workflows and Applications

The primary application of this compound is as a foundational raw material in pharmaceutical synthesis.[4][13] The following diagrams illustrate a typical procurement workflow and its role in a known synthetic pathway.

Caption: Procurement and Quality Control workflow for research chemicals.

Caption: Role of this compound in Avatrombopag synthesis.

References

- 1. 2-Acetyl-3-chlorothiophene | 89581-82-8 | Benchchem [benchchem.com]

- 2. This compound | 34730-20-6 | Benchchem [benchchem.com]

- 3. Method for synthesizing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. niir.org [niir.org]

- 5. This compound, 98+% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. scbt.com [scbt.com]

- 7. This compound | C6H5ClOS | CID 11105655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound 97% | CAS: 34730-20-6 | AChemBlock [achemblock.com]

- 9. This compound, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. parchem.com [parchem.com]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. AU2016101823A4 - A process for the preparation of this compound - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Acetyl-4-chlorothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-acetyl-4-chlorothiophene, a key intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Avatrombopag, an oral thrombopoietin (TPO) receptor agonist.[1][2] The synthesis is achieved through the selective chlorination of 2-acetylthiophene (B1664040). This guide outlines various established methods, presents a comparative analysis of quantitative data, and offers step-by-step protocols to ensure high yield and purity. The included diagrams illustrate the experimental workflow and the underlying reaction mechanism for enhanced comprehension.

Introduction

This compound is a critical building block in organic synthesis, particularly within the pharmaceutical industry.[2][3] Its synthesis from 2-acetylthiophene involves the electrophilic substitution of a chlorine atom onto the thiophene (B33073) ring. The position of chlorination is directed by the acetyl group, leading primarily to substitution at the 4- and 5-positions. Achieving high selectivity for the desired 4-chloro isomer is a key challenge, which can be addressed by carefully selecting the chlorinating agent and reaction conditions. This document details protocols using various chlorinating agents, including trichloroisocyanuric acid (TCCA), N-chlorosuccinimide (NCS), and chlorine gas, in the presence of a Lewis acid catalyst.[1][4]

Data Presentation

The following table summarizes the quantitative data from different synthetic protocols for the preparation of this compound from 2-acetylthiophene. This allows for a direct comparison of the efficiency and purity of each method.

| Chlorinating Agent | Lewis Acid | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| Trichloroisocyanuric Acid (TCCA) | Aluminum Trichloride (B1173362) (AlCl₃) | Dichloromethane (B109758) | 4 hours | 10-15 °C | 82.48 | Not Specified | [4] |

| N-Chlorosuccinimide (NCS) | Aluminum Trichloride (AlCl₃) | Dichloromethane | 6 hours | Room Temp. | 71.8 | 99.66 | [1] |

| N-Chlorosuccinimide (NCS) | Zinc Chloride (ZnCl₂) | Dichloromethane | 7 hours | Room Temp. | 68.3 | 99.58 | [1] |

| Chlorine (Cl₂) in CCl₄ | Aluminum Trichloride (AlCl₃) | Chloroform | 12 hours | 0 to 25 °C | 36 | Not Specified | [4][5] |

Experimental Protocols

Detailed methodologies for the most effective and commonly cited experiments are provided below.

Protocol 1: Chlorination using Trichloroisocyanuric Acid (TCCA)

This protocol is noted for its high yield.

Materials:

-

2-acetylthiophene

-

Trichloroisocyanuric acid (TCCA)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (ice-cold)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve 200 g of 2-acetylthiophene in 2 L of dichloromethane.

-

To this solution, add 147.3 g of trichloroisocyanuric acid.

-

Cool the mixture to 10-15 °C in an ice bath.

-

Slowly add 1060 g of aluminum trichloride in portions over 2 hours, maintaining the temperature between 10-15 °C.

-

Stir the reaction mixture at 10-15 °C for an additional 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into 2 L of ice-cold 1 M hydrochloric acid.

-

Extract the product with dichloromethane.

-

Dry the combined organic phases over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify by distillation to obtain this compound.[4]

Protocol 2: Chlorination using N-Chlorosuccinimide (NCS)

This method is highlighted for producing a high-purity product and is suitable for large-scale industrial production due to the use of a more cost-effective and environmentally friendly chlorinating agent.[1][2]

Materials:

-

2-acetylthiophene

-

N-Chlorosuccinimide (NCS)

-

Aluminum trichloride (AlCl₃)

-

Dichloromethane (DCM)

-

Cold water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Add 1 kg of 2-acetylthiophene and 10 L of dichloromethane to a reaction flask.

-

Add 3.17 kg of aluminum trichloride in batches and stir for 30 minutes after the addition is complete.

-

Add 2.12 kg of N-chlorosuccinimide (NCS) to the mixture.

-

Allow the reaction to proceed at room temperature for 6 hours, monitoring for completion by TLC.[1]

-

Pour the reaction solution into 2 L of cold water and separate the layers.

-

Wash the organic phase twice with 500 ml of water each time.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the filtrate to dryness to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield this compound.[1]

Visualizations

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the chlorinating agent (e.g., NCS), generating a more potent electrophile. The electron-rich thiophene ring of 2-acetylthiophene then attacks the electrophile, leading to the substitution of a hydrogen atom with a chlorine atom, primarily at the 4-position.

References

Synthesis of 2-Acetyl-4-chlorothiophene via Chlorination of 2-Acetylthiophene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2-Acetyl-4-chlorothiophene, a key intermediate in the pharmaceutical industry, notably in the production of Avatrombopag, an oral thrombopoietin (TPO) receptor agonist.[1][2] The protocols focus on the direct chlorination of 2-acetylthiophene (B1664040), a common and efficient synthetic route.

Introduction

This compound (C₆H₅ClOS, M.W. 160.62 g/mol ) is a substituted thiophene (B33073) derivative.[3][4][5] The regioselective chlorination of 2-acetylthiophene is a critical step in its synthesis, with the acetyl group directing substitution primarily to the 4- and 5-positions due to electronic effects.[6] The methods outlined below are designed to favor the formation of the desired 4-chloro isomer, which is crucial for subsequent steps in pharmaceutical manufacturing.[2] Various chlorinating agents and catalysts have been employed to optimize yield and purity, with common methods achieving purities upwards of 99%.[1][7]

Data Summary

The following table summarizes quantitative data from various reported methods for the chlorination of 2-acetylthiophene. This allows for a comparative assessment of different synthetic strategies.

| Chlorinating Agent | Catalyst / Lewis Acid | Solvent | Reaction Time | Temperature | Yield (%) | Purity (%) | Reference |

| N-Chlorosuccinimide (NCS) | Aluminum Trichloride (B1173362) (AlCl₃) | Dichloromethane (B109758) | 6 hours | Room Temp. | 71.8% | >99% | [1] |

| N-Chlorosuccinimide (NCS) | Zinc Chloride (ZnCl₂) | Dichloromethane | 7 hours | Room Temp. | 68.3% | 99.58% | [1] |

| Trichloroisocyanuric Acid | Aluminum Trichloride (AlCl₃) | Dichloromethane | 4 hours | 10-15 °C | 82.48% | >99% | [8] |

| Chlorine Gas (Cl₂) | Aluminum Trichloride (AlCl₃) | Chloroform / CCl₄ | 12 hours | 0 °C to 25 °C | 36% | Not Specified | [8][9] |

| Chlorine Gas (Cl₂) | Not Specified (Acylation Mix) | Not Specified | Not Specified | 0 °C | 43% | 99% | [7] |

Reaction Pathway and Experimental Workflow

The following diagrams illustrate the chemical transformation and the general laboratory workflow for the synthesis of this compound.

Caption: Figure 1: Reaction Pathway for the Chlorination of 2-Acetylthiophene

Caption: Figure 2: General Experimental Workflow

Experimental Protocols

The following are detailed protocols for the synthesis of this compound using two different effective methods.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) and Aluminum Trichloride (AlCl₃)

This method is noted for its high yield and purity, making it suitable for industrial-scale production.[1]

Materials:

-

2-Acetylthiophene (1 kg, 7.925 mol)

-

Aluminum trichloride (3.17 kg, 23.775 mol)

-

N-chlorosuccinimide (NCS) (2.12 kg, 15.85 mol)

-

Dichloromethane (10 L)

-

Cold water

-

Anhydrous sodium sulfate

Equipment:

-

Large reaction vessel with mechanical stirrer and dropping funnel

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Charge the reaction vessel with 2-acetylthiophene (1 kg) and dichloromethane (10 L).

-

Stir the mixture and begin to add aluminum trichloride (3.17 kg) in batches, ensuring the temperature is controlled.

-

After the complete addition of AlCl₃, stir the mixture for 30 minutes.[1]

-

Gradually add N-chlorosuccinimide (NCS) (2.12 kg) in portions to the reaction mixture.

-

Allow the reaction to proceed at room temperature for 6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]

-

Upon completion, pour the reaction solution into 2 L of cold water to quench the reaction.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Combine the organic phases and wash twice with water (500 ml each time).[1]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude product.

-

Purify the crude product by distillation under reduced pressure to yield pure this compound.[1]

Expected Outcome:

-

Yield: Approximately 914.0 g (71.8%).[1]

-

Purity: >99% as determined by HPLC.

Protocol 2: Chlorination using Trichloroisocyanuric Acid (TCCA) and Aluminum Trichloride (AlCl₃)

This protocol provides a high yield and is an established route for producing high-purity product.[8]

Materials:

-

2-Acetylthiophene (200 g, 1.585 mol)

-

Trichloroisocyanuric acid (TCCA) (147.3 g, 0.634 mol)

-

Aluminum trichloride (1060 g, 7.95 mol)

-

Dichloromethane (2 L)

-

1 M Hydrochloric acid (ice-cold)

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask (3 L or larger) with mechanical stirrer and cooling bath

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-